molecular formula C22H26N4O3 B10993219 N-{4-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide

N-{4-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide

Cat. No.: B10993219
M. Wt: 394.5 g/mol
InChI Key: DFXQXEFSDYGHDF-UHFFFAOYSA-N
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Description

N-{4-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 4-phenylpiperazine: This can be achieved by reacting phenylhydrazine with ethylene diamine under reflux conditions.

    Carbamoylation: The 4-phenylpiperazine is then reacted with phosgene or a suitable carbamoyl chloride to introduce the carbonyl group.

    Coupling with 4-aminophenylmorpholine: The resulting intermediate is coupled with 4-aminophenylmorpholine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylpiperazine moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of phenylpiperazine N-oxide.

    Reduction: Formation of N-{4-[(4-phenylpiperazin-1-yl)methanol]phenyl}morpholine-4-carboxamide.

    Substitution: Formation of nitro or bromo derivatives of the aromatic rings.

Scientific Research Applications

N-{4-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide is unique due to its combination of a morpholine ring and a phenylpiperazine moiety, which provides a distinct pharmacological profile and potential for diverse therapeutic applications.

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]morpholine-4-carboxamide

InChI

InChI=1S/C22H26N4O3/c27-21(25-12-10-24(11-13-25)20-4-2-1-3-5-20)18-6-8-19(9-7-18)23-22(28)26-14-16-29-17-15-26/h1-9H,10-17H2,(H,23,28)

InChI Key

DFXQXEFSDYGHDF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NC(=O)N4CCOCC4

Origin of Product

United States

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